(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
The compound “(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one” is a tricyclic heterocyclic molecule containing a 1,4-dioxane moiety (3,10-dioxa) and a pyridine-derived substituent. The 1,4-dioxane component, a cyclic ether solvent, is well-documented for its miscibility with water, high solvation capacity, and role in organic synthesis . Its physicochemical properties include a boiling point of 101°C, density of 1.03 g/cm³, and formation of peroxides upon air exposure .
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3.C4H8O2/c24-16-5-3-4-15(10-16)11-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-17-6-1-2-9-25-17;1-2-6-4-3-5-1/h1-11H,12-14H2;1-4H2/b21-11-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBPYENPUCLSRR-KELDOBJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule with potential biological activities that warrant comprehensive investigation. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 492.9 g/mol. The structure features multiple functional groups including a chlorophenyl moiety and a pyridine ring, which are known to contribute to various biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structural features often exhibit diverse pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds containing chlorophenyl and pyridine groups. For instance, derivatives of chlorophenyl have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . While specific data on the compound is limited, its structural analogs suggest potential effectiveness as an antibacterial agent.
Enzyme Inhibition
The compound's structural characteristics may also allow it to function as an enzyme inhibitor. For example, related compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, with some showing significant inhibition at low IC50 values . The presence of the pyridine ring may enhance binding affinity to these enzymes due to its electron-withdrawing properties.
Case Studies
- Antibacterial Screening : A series of synthesized compounds similar to (4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one were tested against various bacterial strains. The results indicated that compounds with similar moieties exhibited varying degrees of antibacterial activity, suggesting that this compound could also possess similar properties .
- Docking Studies : Computational studies have been conducted on related compounds to predict their binding interactions with biological targets. These studies often reveal insights into the mechanism of action and help identify potential therapeutic applications .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Research Findings on 1,4-Dioxane
Analytical Detection
- GC-MS Methods : Static headspace GC-MS achieves a limit of quantification (LOQ) of 0.15 µg/L for 1,4-dioxane in food additives, using deuterated internal standards (1,4-dioxane-d8) for precision .
- Environmental Monitoring : In France, only 7% of water samples exceeded 0.15 µg/L, highlighting its low natural occurrence but persistent detection in treated water .
Degradation Technologies
- Advanced Oxidation Processes (AOPs): Ozone-induced AOPs degrade 1,4-dioxane into CO₂ and H₂O via intermediates like ethylene glycol monoformate .
Environmental and Health Impacts
- Exposure Routes: Found in cosmetics (PEG compounds) and pharmaceuticals, with dermal absorption posing carcinogenic risks .
Q & A
Q. How to address discrepancies in cytotoxicity assays across cell lines?
- Methodological Answer : Standardize protocols to mitigate variability:
- Cell culture conditions : Use ≤10 passages, serum-free media 24h pre-treatment.
- Normalization : Report IC50 values relative to ATP content (CellTiter-Glo).
- Contradiction Analysis : Cross-validate with transcriptomics (e.g., ROS pathway activation in resistant lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
